2-Bromo-3-chloro-5-fluorophenol

Description

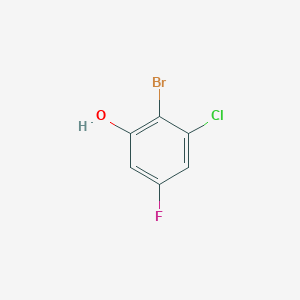

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(9)2-5(6)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRPPBYKVCYWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 2 Bromo 3 Chloro 5 Fluorophenol

The specific isomer 2-Bromo-3-chloro-5-fluorophenol is a distinct chemical entity. However, in commercial and chemical databases, it is often listed alongside other isomers, such as 2-bromo-5-chloro-3-fluorophenol (B1530014) and 5-bromo-3-chloro-2-fluorophenol, which can lead to ambiguity. The properties listed below are for the specific 2-Bromo-3-chloro-5-fluorophenol structure.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Bromo-3-chloro-5-fluorophenol | - |

| Molecular Formula | C₆H₃BrClFO | sigmaaldrich.com |

| Molecular Weight | 225.44 g/mol | nih.gov |

| Physical Form | Solid (predicted for related isomers) | sigmaaldrich.com |

| CAS Number | Not uniquely assigned; often grouped with isomers. The related isomer 2-Bromo-5-chloro-3-fluorophenol has CAS 1805479-11-1. | sigmaaldrich.com |

Synthesis of 2 Bromo 3 Chloro 5 Fluorophenol

One common industrial method for producing polyhalogenated phenols involves the diazotization of a corresponding polyhalogenated aniline (B41778), followed by hydrolysis of the resulting diazonium salt. google.com This process would likely begin with a suitably substituted aniline, such as 3-chloro-5-fluoroaniline. The synthesis would proceed through the following conceptual steps:

Bromination: The starting aniline would undergo electrophilic bromination to introduce the bromine atom at the C2 position, yielding 2-bromo-3-chloro-5-fluoroaniline.

Diazotization: The resulting aniline would then be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to convert the amino group (-NH₂) into a diazonium salt (-N₂⁺).

Hydrolysis: The diazonium salt would then be hydrolyzed, typically by heating in an aqueous acidic solution, to replace the diazonium group with a hydroxyl group, yielding the final product, 2-Bromo-3-chloro-5-fluorophenol. google.com

An alternative strategy could involve the synthesis of a halogenated anisole (B1667542) (methoxybenzene) derivative, followed by demethylation. For instance, a precursor like 2-bromo-3-chloro-5-fluoroanisole could be synthesized and subsequently treated with a strong Lewis acid like boron tribromide (BBr₃) to cleave the methyl ether and form the phenol (B47542). chemicalbook.com

Reactivity and Research Applications

The reactivity of 2-Bromo-3-chloro-5-fluorophenol is governed by the interplay of its four functional groups.

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This group also strongly activates the aromatic ring and directs incoming electrophiles to the ortho and para positions (C4 and C6).

Halogen Substituents: All three halogens are electron-withdrawing via induction, which increases the acidity of the phenolic proton. They also exert directing effects on further substitution, though these are largely overridden by the powerful activating effect of the hydroxyl group. The different C-X bond strengths (C-Br < C-Cl < C-F) allow for selective reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making the compound a versatile synthetic platform. The bromo-substituent is the most likely site for initial cross-coupling. ossila.com

Given its dense and varied functionalization, 2-Bromo-3-chloro-5-fluorophenol is a valuable building block for the synthesis of highly substituted molecules. Its primary application is in scientific research, particularly in medicinal chemistry and materials science, where it can serve as a scaffold for creating novel compounds with specific biological or physical properties. ossila.com

Spectroscopic Analysis of 2 Bromo 3 Chloro 5 Fluorophenol

While experimental spectra for 2-Bromo-3-chloro-5-fluorophenol are not widely published, its key spectroscopic features can be predicted based on its structure.

| Technique | Expected Features |

|---|---|

| ¹H NMR | Two signals are expected in the aromatic region (approx. 6.5-7.5 ppm), each corresponding to one aromatic proton. Both signals would appear as doublets of doublets due to coupling with the fluorine atom and with each other. A broad singlet for the hydroxyl proton would also be present, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Six distinct signals are expected for the aromatic carbons. The chemical shifts would be influenced by the attached substituents, and the signals for carbons C3, C4, C5, and C6 would show coupling with the fluorine atom (C-F coupling). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would include a broad peak for the O-H stretch (approx. 3200-3600 cm⁻¹), a C-O stretch (approx. 1200 cm⁻¹), aromatic C-H stretches (approx. 3000-3100 cm⁻¹), and aromatic C=C stretches (approx. 1450-1600 cm⁻¹). Absorptions for C-Br, C-Cl, and C-F bonds would be found in the fingerprint region (below 1200 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum would show a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This would result in characteristic M, M+2, and M+4 peaks. Fragmentation would likely involve the loss of Br, Cl, or CO. |

An in-depth examination of the synthetic strategies for producing 2-Bromo-3-chloro-5-fluorophenol and its related analogues reveals a complex landscape of regioselective halogenation. The precise placement of three different halogen atoms onto a phenol (B47542) ring necessitates a carefully orchestrated sequence of reactions, often involving multi-step pathways to ensure the desired substitution pattern. This article delves into the core methodologies employed for the synthesis of such highly substituted phenolic compounds.

Applications and Advanced Materials Research Involving 2 Bromo 3 Chloro 5 Fluorophenol

Role as a Building Block in Complex Organic Synthesis

The strategic placement of three different functional groups—hydroxyl, bromo, and chloro—on the phenyl ring, modified by the electron-withdrawing nature of fluorine, provides multiple, distinct reaction sites. This allows for sequential and regioselective modifications, making 2-bromo-3-chloro-5-fluorophenol a versatile scaffold for constructing intricate organic molecules.

The most prominent documented use of 2-bromo-3-chloro-5-fluorophenol is as a crucial intermediate in the synthesis of novel pharmaceutical compounds. Specifically, it has been utilized in the development of inhibitors for α4β7 integrin. google.comjustia.com These inhibitors are a class of therapeutic agents investigated for the treatment of inflammatory diseases such as Crohn's disease and ulcerative colitis. justia.com

In a patented synthetic route by Gilead Sciences, 2-bromo-3-chloro-5-fluorophenol serves as the foundational fragment for constructing more complex intermediates. google.comjustia.com Its structure is integrated into the final molecule, which is designed to block the α4β7-MAdCAM-1 interaction that mediates lymphocyte trafficking to gut tissues. justia.com The compound's role as a starting material highlights its importance in creating the core structure of these advanced therapeutic candidates.

While halogenated phenols are a significant class of intermediates in the agrochemical industry for producing herbicides, fungicides, and pesticides, specific examples detailing the use of 2-bromo-3-chloro-5-fluorophenol for this purpose are not widely reported in publicly available scientific literature and patents. The potential for its use exists due to its structural similarity to other known agrochemical precursors, but dedicated research demonstrating this application is not prominently documented.

Beyond its direct application in pharmaceutical synthesis, 2-bromo-3-chloro-5-fluorophenol is a precursor for creating other advanced organic molecules that are, in themselves, valuable for further chemical transformations. For instance, its conversion into derivatized intermediates like 1-bromo-2-chloro-4-fluoro-5-methoxybenzene (B2827232) provides a more complex building block. justia.com This new molecule can then be used in subsequent coupling reactions or further functionalization steps, demonstrating the role of 2-bromo-3-chloro-5-fluorophenol in multi-step synthetic strategies aimed at producing highly specialized chemical entities.

Derivatization Strategies

The chemical utility of 2-bromo-3-chloro-5-fluorophenol is largely defined by the derivatization of its reactive hydroxyl group and the modification of its carbon-halogen bonds. These strategies allow chemists to build upon its core structure.

The phenolic hydroxyl group of 2-bromo-3-chloro-5-fluorophenol can be readily converted into an ether. A specific example is its reaction with iodomethane (B122720) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). justia.com This Williamson ether synthesis proceeds efficiently at room temperature to yield the corresponding methyl ether, 1-bromo-2-chloro-4-fluoro-5-methoxybenzene. justia.com This transformation is critical for modifying the compound's reactivity and solubility, and for protecting the hydroxyl group during subsequent reaction steps.

Table 1: Etherification of 2-Bromo-3-chloro-5-fluorophenol

| Reactant | Reagents | Product | Reaction Type | Source |

|---|

Although specific examples are not detailed in the primary literature, the hydroxyl group is also amenable to standard esterification reactions with acyl chlorides or carboxylic anhydrides under basic conditions to form the corresponding esters.

Utilization in Materials Science

There is currently a lack of specific, publicly available research demonstrating the incorporation of 2-bromo-3-chloro-5-fluorophenol into polymer chains. Its multifunctional nature, possessing bromo, chloro, fluoro, and hydroxyl groups, theoretically allows for various polymerization reactions. However, detailed studies on its use as a monomer or an additive in polymer synthesis have not been identified in a comprehensive review of scientific databases.

Similarly, the application of 2-bromo-3-chloro-5-fluorophenol in the formulation of coatings is not well-documented in peer-reviewed literature. While phenolic compounds can be used in the production of resins and other coating components, the specific contributions and advantages of this particular halogenated phenol (B47542) in coatings technology remain an area for future research and development.

Exploration as Molecular Scaffolds for Bioactive Compounds

A significant application of 2-bromo-3-chloro-5-fluorophenol is as a molecular scaffold in the synthesis of novel bioactive compounds. Its rigid phenolic structure, substituted with multiple halogen atoms, provides a unique three-dimensional framework that can be elaborated to target specific biological receptors.

Research by Gilead Sciences, as detailed in their patent for inhibitors of α4β7 integrin, demonstrates the use of 2-bromo-3-chloro-5-fluorophenol as a key starting material. google.comgoogle.com The α4β7 integrin is a protein that plays a role in inflammatory diseases, and its inhibition is a therapeutic strategy for conditions such as inflammatory bowel disease. justia.com

In the patented synthesis, 2-bromo-3-chloro-5-fluorophenol is utilized in a reaction to create a more complex intermediate. justia.com This reaction underscores the utility of this phenol as a foundational building block for constructing molecules with potential therapeutic value.

Table 1: Synthetic Application of 2-Bromo-3-chloro-5-fluorophenol

| Reactant | Reagents | Product | Application of Product | Reference |

|---|

This documented use in medicinal chemistry highlights the primary area of research interest for 2-bromo-3-chloro-5-fluorophenol. The specific arrangement of its halogen atoms and the reactive hydroxyl group make it a valuable precursor for creating intricate molecules designed for biological targets.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-3-chloro-5-fluorophenol, and how do reaction conditions influence regioselectivity?

Answer:

The synthesis typically involves sequential halogenation of a phenol precursor. A common approach is:

Fluorination : Electrophilic aromatic substitution (EAS) using a fluorinating agent (e.g., Selectfluor®) at the para position.

Chlorination/Bromination : Directed ortho halogenation via Lewis acid catalysis (e.g., AlCl₃ for Cl; FeBr₃ for Br).

Key considerations :

- Temperature control (e.g., bromination at 0–5°C minimizes side reactions) .

- Solvent polarity (polar aprotic solvents like DMF enhance halogenation efficiency).

- Steric and electronic effects of substituents guide regioselectivity. For example, the hydroxyl group directs electrophiles to ortho/para positions, but steric hindrance from existing halogens may limit substitution .

Basic: Which spectroscopic techniques are most reliable for characterizing 2-Bromo-3-chloro-5-fluorophenol, and what diagnostic peaks should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- Downfield shifts for aromatic protons adjacent to electron-withdrawing halogens (e.g., δ 7.2–7.8 ppm for H near Br/Cl).

- Coupling constants (³J) confirm substitution patterns (e.g., meta vs. para F).

- ¹⁹F NMR : A singlet near δ -110 ppm indicates the fluorophenol moiety .

- Mass Spectrometry (HRMS) : Look for molecular ion clusters (e.g., [M]⁺ at m/z 224.93 for C₆H₃BrClFO) and isotopic patterns matching Br/Cl .

- X-ray Crystallography : Resolves ambiguities in substitution patterns; SHELXL refinement is recommended for precise structural determination .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of 2-Bromo-3-chloro-5-fluorophenol?

Answer:

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model halogen interactions.

- Key Outputs :

- HOMO-LUMO Gaps : Predict electrophilic/nucleophilic sites. Halogens lower HOMO energy, reducing electron density on the ring.

- Electrostatic Potential Maps : Highlight regions susceptible to nucleophilic attack (e.g., positions adjacent to Br/Cl) .

- Thermochemical Data : Compare calculated vs. experimental bond dissociation energies to validate synthetic pathways .

Advanced: How can researchers resolve contradictions between NMR and X-ray data for halogenated phenols?

Answer:

- Case Study : If NMR suggests a planar structure but X-ray shows puckering:

- Dynamic Effects : Variable-temperature NMR detects conformational flexibility (e.g., hindered rotation around C–O bonds).

- Crystal Packing : X-ray may capture a non-equilibrium conformation stabilized by intermolecular forces (e.g., hydrogen bonding).

- Complementary Methods : Pair solid-state (X-ray) and solution (NMR) data. Use SHELX for refining crystallographic models to resolve ambiguities .

Basic: What stability and handling protocols are critical for 2-Bromo-3-chloro-5-fluorophenol in laboratory settings?

Answer:

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .

- Handling :

- Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation.

- Avoid prolonged exposure to moisture (halogens may hydrolyze to quinones).

- Safety : Refer to SDS analogs (e.g., halogenated phenols like 5-Amino-2-chloro-4-fluorophenol) for PPE guidelines (gloves, fume hoods) .

Advanced: How do steric and electronic effects of multiple halogens influence Suzuki-Miyaura coupling reactions with this compound?

Answer:

- Challenges :

- Steric Hindrance : Bulky Pd catalysts (e.g., XPhos Pd G3) improve coupling efficiency at congested sites.

- Electronic Effects : Electron-withdrawing halogens deactivate the aryl bromide, requiring stronger bases (e.g., Cs₂CO₃) .

- Optimization :

- Screen solvents (toluene > DMF for less polar substrates).

- Use microwave-assisted heating (120°C, 30 min) to accelerate reaction rates.

Basic: What are the primary research applications of 2-Bromo-3-chloro-5-fluorophenol in organic chemistry?

Answer:

- Pharmaceutical Intermediates : Synthesis of kinase inhibitors via cross-coupling reactions.

- Material Science : Building block for liquid crystals (halogens enhance dipole moments).

- Agrochemicals : Herbicide precursors leveraging halogenated aromatic scaffolds .

Advanced: What chromatographic strategies improve the purification of 2-Bromo-3-chloro-5-fluorophenol from complex reaction mixtures?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.